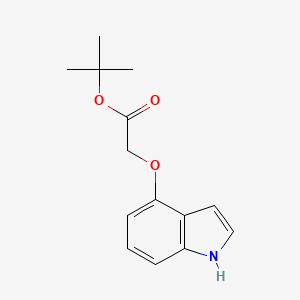
tert-Butyl 2-((1H-indol-4-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-((1H-indol-4-yl)oxy)acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.
Preparation Methods
The synthesis of tert-Butyl 2-((1H-indol-4-yl)oxy)acetate typically involves the reaction of 1H-indole-4-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
tert-Butyl 2-((1H-indol-4-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to reduce the ester group to an alcohol.
Scientific Research Applications
tert-Butyl 2-((1H-indol-4-yl)oxy)acetate has shown potential in various scientific research applications, including:
Medicinal Chemistry: It is studied for its anti-inflammatory and anti-cancer properties.
Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways and its interaction with biological targets.
Industrial Applications: It serves as a precursor for synthesizing other biologically active compounds and natural products.
Mechanism of Action
The exact mechanism of action of tert-Butyl 2-((1H-indol-4-yl)oxy)acetate is not fully understood. it is believed to exert its effects by inhibiting certain enzymes involved in inflammatory and cancerous processes. The compound may interact with molecular targets such as kinases and transcription factors, modulating various signaling pathways.
Comparison with Similar Compounds
tert-Butyl 2-((1H-indol-4-yl)oxy)acetate can be compared with other indole derivatives, such as:
tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate: This compound has a similar structure but with an amino group at the 4-position of the indole ring.
tert-Butyl 4-((E)-but-1-en-3-yn-1-yl)-3-((tert-butyl(dimethyl)silyl)oxy)-1H-indole-1-carboxylate: This compound has different substituents on the indole ring and is used as a precursor for synthesizing biologically active natural products.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl 2-(1H-indol-4-yloxy)acetate |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)9-17-12-6-4-5-11-10(12)7-8-15-11/h4-8,15H,9H2,1-3H3 |
InChI Key |
NPLHPXRFVXTARY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC2=C1C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


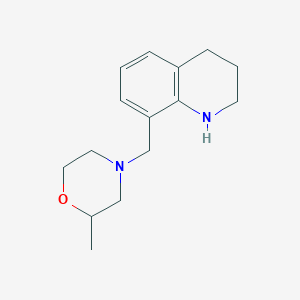
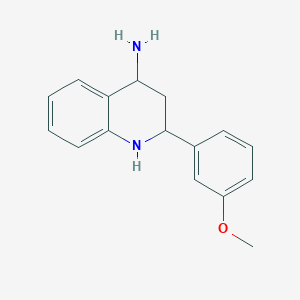
![Ethanone, 1-[2-(1-naphthalenyl)phenyl]-](/img/structure/B11862487.png)
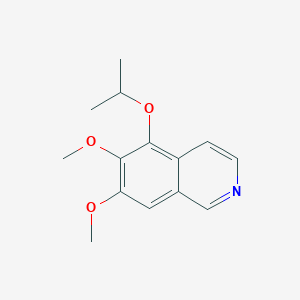

![6-Chloro-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862508.png)
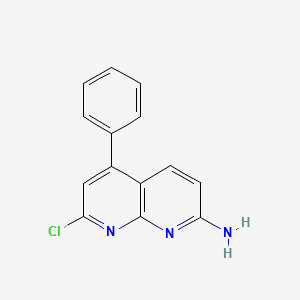
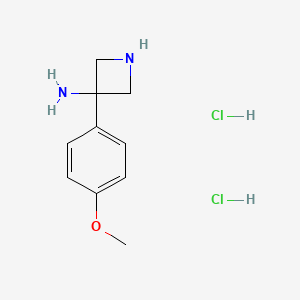
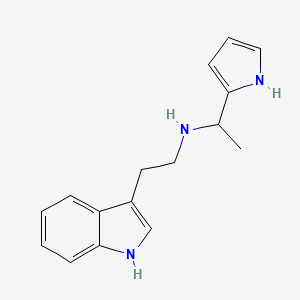
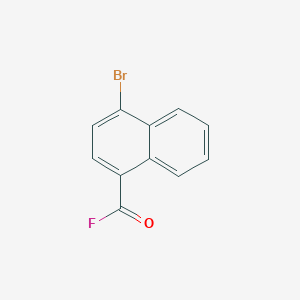
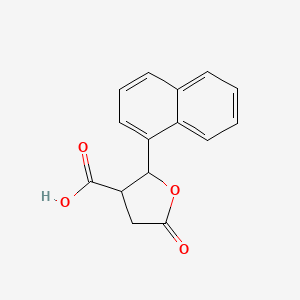

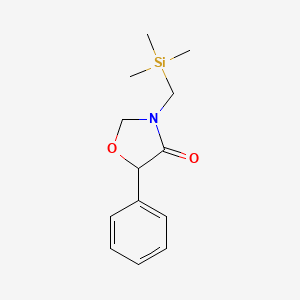
![2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11862550.png)
